3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
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Overview
Description
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, phenyl group, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with phenylboronic acid under Suzuki-Miyaura coupling conditions to form 2,5-diphenylthiophene. This intermediate is then subjected to nitrile formation reactions using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The methoxyiminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyiminoethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile: Unique due to the presence of both methoxyimino and nitrile groups.
4-Phenyl-2,5-thiophenedicarbonitrile: Lacks the methoxyiminoethyl group, resulting in different reactivity and applications.
2,5-Diphenylthiophene: Similar thiophene core but without nitrile functionalities.
Uniqueness
The presence of the methoxyiminoethyl group in this compound imparts unique chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its analogs.
Properties
IUPAC Name |
3-[(2E)-2-methoxyiminoethyl]-4-phenylthiophene-2,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-19-18-8-7-12-13(9-16)20-14(10-17)15(12)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJULUPOCQKDFK-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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